molecular formula C15H18N2O4 B11617015 2-(3,4-Dimethoxy-phenyl)-3,5,6-trimethyl-pyrazine 1,4-dioxide

2-(3,4-Dimethoxy-phenyl)-3,5,6-trimethyl-pyrazine 1,4-dioxide

Cat. No.: B11617015
M. Wt: 290.31 g/mol
InChI Key: ZZBRROWCLNPLDK-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is a complex organic compound characterized by its unique structure, which includes a pyrazine ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenyl derivatives with pyrazine precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or hydrogen gas.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar methoxy substitutions.

Uniqueness

2-(3,4-DIMETHOXYPHENYL)-3,5,6-TRIMETHYLPYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is unique due to its specific pyrazine core and the arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide

InChI

InChI=1S/C15H18N2O4/c1-9-10(2)17(19)15(11(3)16(9)18)12-6-7-13(20-4)14(8-12)21-5/h6-8H,1-5H3

InChI Key

ZZBRROWCLNPLDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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